molecular formula C11H13ClF3NO2 B6199222 benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 2680528-33-8

benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No.: B6199222
CAS No.: 2680528-33-8
M. Wt: 283.7
InChI Key:
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Description

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride, also known as 3-Aminothis compound, is an organic compound with the chemical formula C8H10ClF3NO2. It is a colorless solid that is soluble in water, alcohols, and other polar solvents. This compound is used in a variety of scientific research applications, such as enzyme inhibition, protein-ligand binding, and drug development.

Scientific Research Applications

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has a variety of scientific research applications. It is used in enzyme inhibition studies, protein-ligand binding studies, and drug development. It has also been used as a substrate for the enzyme monoamine oxidase A and as an inhibitor of the enzyme thymidylate synthase. Additionally, it has been used for the synthesis of a variety of compounds, including an inhibitor of the enzyme dihydrofolate reductase.

Mechanism of Action

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride binds to the active site of an enzyme, blocking the substrate from binding. This inhibition of the enzyme's activity results in a decrease in the production of the enzyme's product. Additionally, it can interfere with the formation of the enzyme-substrate complex, thus preventing the enzyme from performing its catalytic function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes monoamine oxidase A and thymidylate synthase, as well as the enzyme dihydrofolate reductase. Additionally, it has been found to inhibit the production of the neurotransmitter serotonin and to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily soluble in polar solvents. Additionally, its inhibition of enzymes is reversible, making it a useful tool for studying enzyme inhibition. However, it has several limitations, such as its low solubility in non-polar solvents and its tendency to form insoluble salts when exposed to air.

Future Directions

There are a number of potential future directions for the use of benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride in scientific research. These include further study of its enzyme inhibition properties, its potential use as a drug development tool, and its potential use in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects is warranted.

Synthesis Methods

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride can be synthesized through several methods. One method involves the reaction of benzyl bromide with 2-amino-4,4,4-trifluorobutanoic acid in the presence of sodium hydroxide and anhydrous sodium acetate. Another method involves the reaction of benzyl bromide with 2-amino-4,4,4-trifluorobutanoic acid in the presence of sodium hydroxide and anhydrous sodium acetate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves the reaction of benzyl 2-amino-4,4,4-trifluorobutanoate with hydrochloric acid.", "Starting Materials": [ "Benzyl alcohol", "2-amino-4,4,4-trifluorobutanoic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Benzyl alcohol is reacted with thionyl chloride to form benzyl chloride.", "2-amino-4,4,4-trifluorobutanoic acid is reacted with sodium hydroxide to form the corresponding sodium salt.", "Benzyl chloride is reacted with the sodium salt of 2-amino-4,4,4-trifluorobutanoic acid to form benzyl 2-amino-4,4,4-trifluorobutanoate.", "Benzyl 2-amino-4,4,4-trifluorobutanoate is reacted with hydrochloric acid to form benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride." ] }

2680528-33-8

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.7

Purity

95

Origin of Product

United States

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